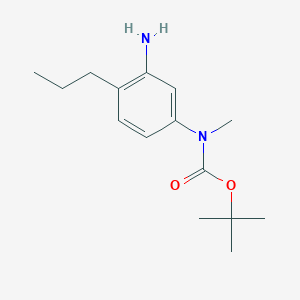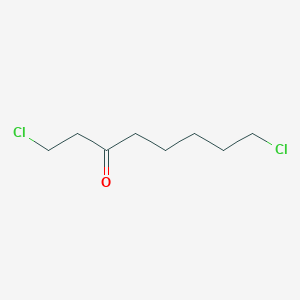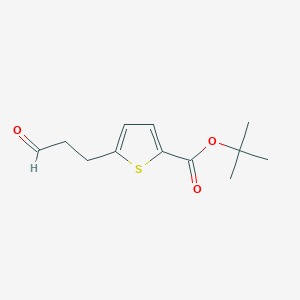![molecular formula C10H11ClN4O B8347078 [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol](/img/structure/B8347078.png)
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol is an organic compound that features a pyrazole ring substituted with a chloro group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol typically involves the reaction of 3,5-dimethylpyrazole with a chlorinated pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with methanol to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole ring is known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties. Researchers are investigating its potential as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The chloro and methanol groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol, known for its use in coordination chemistry and as a blocking agent for isocyanates.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring.
Tris(3,5-dimethyl-1-pyrazolyl)methane: A ligand used in coordination chemistry, featuring three pyrazole rings.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a chloro group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
[3-chloro-5-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O/c1-6-3-7(2)15(14-6)9-4-12-8(5-16)10(11)13-9/h3-4,16H,5H2,1-2H3 |
InChI Key |
WULBTSIEAHBRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C(=N2)Cl)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-5-(4-methoxybenzyl)-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B8347013.png)


![Ethyl 5-oxo-5,7-dihydrobenzo[a]phenazine-6-carboxylate](/img/structure/B8347026.png)



![(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-methanol](/img/structure/B8347059.png)





